Home > Products > Screening Compounds P23754 > N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide
N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide -

N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide

Catalog Number: EVT-5858742
CAS Number:
Molecular Formula: C16H20N4O3
Molecular Weight: 316.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Venetoclax* Compound Description: Venetoclax (ABT-199) is a potent, selective B-cell lymphoma-2 (Bcl-2) inhibitor utilized in treating various hematologic malignancies [, ]. * Relevance: Venetoclax shares a core benzamide structure with N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide. Both compounds feature a substituted phenyl ring directly attached to the benzamide carbonyl group. The presence of this core structure suggests potential similarities in their binding affinities and pharmacological activities.

2. Venetoclax N-oxide (VNO)* Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity identified during the degradation study of Venetoclax under oxidative stress [].* Relevance: VNO retains the core benzamide structure of N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide. The structural similarity arises from the shared benzamide moiety and a substituted phenyl ring attached to it. This relationship highlights potential commonalities in their chemical properties and reactivity.

3. Venetoclax hydroxylamine impurity (VHA)* Compound Description: Venetoclax hydroxylamine impurity (VHA) is another significant impurity observed during the oxidative stress degradation of Venetoclax [].* Relevance: VHA shares the benzamide core structure with N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide, characterized by the presence of a benzamide moiety linked to a substituted phenyl ring. This structural similarity suggests potential overlap in their chemical behavior and potential metabolic pathways.

4. 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)* Compound Description: CDPPB is a known positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) []. It exhibits low potency but has been instrumental in understanding the allosteric modulation of mGluR5.* Relevance: Both CDPPB and N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide belong to the benzamide class of compounds. They share a common scaffold characterized by a benzamide moiety with a pyrazole ring substituent. This structural similarity suggests that N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide might exhibit interactions with mGluR5 or possess similar pharmacological profiles.

5. 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)* Compound Description: VU-29 is a potent analog of CDPPB, designed to overcome the low potency limitations of the latter. It acts as a selective positive allosteric modulator of mGluR5, displaying improved efficacy in potentiating mGluR5-mediated responses [].* Relevance: VU-29 exhibits a striking structural resemblance to N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide. Both compounds share the benzamide core, a pyrazole ring substituent, and a nitro group on the benzamide phenyl ring. This close structural similarity suggests a high likelihood of shared pharmacological targets and activities.

6. 3-bromo-1-(3-chloro-2-pyridinal)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide (Chlorantraniliprole)* Compound Description: Chlorantraniliprole is an insecticide studied for its pyrolysis products when present in tobacco []. It is not directly stated to be related to our target compound.* Relevance: While not a direct structural analog, Chlorantraniliprole shares a pyrazole-amide core structure with N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide. This commonality, despite the presence of additional substituents in Chlorantraniliprole, points to a potential relationship in terms of their synthesis pathways or even unexpected metabolic conversions.

7. 3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981)* Compound Description: PS200981 is a p38 mitogen-activated protein (MAP) kinase inhibitor identified through high-throughput screening [].* Relevance: Both PS200981 and N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide share the 3-amino-4-methyl benzamide moiety. This common feature suggests potential similarities in their binding to the p38 kinase or influence on similar biological pathways.

8. (R)-3-(4-(isobutyl(methyl)-amino)-6-(pyrrolidin-3ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS166276)* Compound Description: PS166276, similar to PS200981, acts as a potent and selective p38 kinase inhibitor, exhibiting improved potency and reduced cytotoxicity compared to PS200981 []. * Relevance: The presence of the 3-amino-4-methyl benzamide moiety in both PS166276 and N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide emphasizes the significance of this specific structural motif for potential p38 kinase inhibition or interaction with related signaling pathways.

Properties

Product Name

N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide

IUPAC Name

N,4-dimethyl-3-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

InChI

InChI=1S/C16H20N4O3/c1-10-6-7-13(8-15(10)20(22)23)16(21)18(4)9-14-11(2)17-19(5)12(14)3/h6-8H,9H2,1-5H3

InChI Key

NTMZYDPPXHKFPJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC2=C(N(N=C2C)C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC2=C(N(N=C2C)C)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.